N-(2-fluorophenyl)-1-methylpiperidin-4-amine
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
IUPAC Name : N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine
CAS Registry Number : 415946-43-9
Molecular Formula : C₁₃H₁₉FN₂
Molecular Weight : 222.30 g/mol
This compound consists of a piperidine ring substituted at position 1 with a methyl group and at position 4 with a benzylamine moiety bearing a 2-fluorophenyl substituent. The fluorine atom’s electron-withdrawing effect at the ortho position of the benzyl group influences both electronic and steric properties.
Key Structural Features :
| Feature | Position | Substituent |
|---|---|---|
| Piperidine ring | C1 | Methyl group |
| Piperidine ring | C4 | Benzylamine (2-fluorophenylmethyl) |
| Benzyl group | C2 (ortho) | Fluorine atom |
The systematic nomenclature adheres to IUPAC rules, prioritizing substituent positions and functional groups.
Structural Elucidation via Spectroscopic Techniques
NMR Spectroscopy
¹H NMR (CDCl₃) :
- Aromatic protons : Signals for the 2-fluorophenyl group appear as multiplets between δ 7.0–7.3 ppm, reflecting deshielded protons adjacent to fluorine.
- Piperidine ring : Protons at C2 and C6 resonate as multiplets (δ 1.5–3.5 ppm), while the C3 and C5 protons appear as broad signals (δ 3.0–4.0 ppm) due to restricted rotation.
- Benzylamine methylene : A singlet at δ 3.8–4.2 ppm indicates the CH₂ group linking the piperidine to the fluorophenyl ring.
¹³C NMR (CDCl₃) :
| Carbon Type | δ (ppm) | Assignment |
|---|---|---|
| Aromatic (C2) | 115–125 | Fluorine-substituted carbons |
| Piperidine (C1) | 45–50 | Quaternary carbon (N-methyl) |
| Piperidine (C4) | 50–55 | Carbon bonded to NH₂ |
| Benzyl CH₂ | 55–60 | Methylene adjacent to NH₂ |
X-ray Crystallographic Studies and Conformational Analysis
While no direct crystallographic data exists for this compound, structural analogs suggest:
- Piperidine ring conformation : Chair conformation dominates due to steric and electronic stability.
- Substituent orientation :
- The 2-fluorophenyl group adopts a coplanar arrangement with the benzylamine chain to minimize steric hindrance.
- The N-methyl group occupies an equatorial position to reduce 1,3-diaxial interactions.
Hypothetical Conformational Analysis :
| Conformation | Piperidine Ring | Fluorophenyl Group Orientation |
|---|---|---|
| Chair | Axial NH₂ | Perpendicular to piperidine plane |
| Boat | Equatorial NH₂ | Coplanar with piperidine plane |
Tautomerism and Stereochemical Considerations
Tautomerism :
No tautomeric forms are observed due to the absence of enolizable protons (e.g., amide or ketone groups).
Stereochemistry :
- Piperidine ring : Chiral centers at C2 and C6 are not present due to rapid chair flipping.
- Fluorophenyl group : The 2-fluoro substitution creates a plane of symmetry, precluding stereoisomerism.
Steric Effects : The 2-fluorophenyl group’s ortho fluorine introduces steric strain, favoring a staggered conformation between the benzyl and piperidine groups.
Properties
IUPAC Name |
N-(2-fluorophenyl)-1-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-15-8-6-10(7-9-15)14-12-5-3-2-4-11(12)13/h2-5,10,14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPGTAXKWSRCAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination: Primary Synthetic Route
Reaction Mechanism and Standard Protocol
The most widely documented method involves reductive amination between 2-fluorobenzylamine and 1-methylpiperidin-4-one using sodium cyanoborohydride (NaBH3CN) as the reducing agent. The reaction proceeds via imine intermediate formation, followed by borohydride-mediated reduction.
- 2-Fluorobenzylamine (15.0 g, 120 mmol) and 1-methylpiperidin-4-one (13.6 g, 120 mmol) are dissolved in methanol (200 mL).
- Zinc chloride (3.3 g, 24 mmol) is added as a Lewis acid catalyst.
- The mixture is cooled to 0°C, and NaBH3CN (11.3 g, 180 mmol) is added slowly.
- The reaction is stirred at 40°C for 4 hours, followed by solvent removal under vacuum.
Key Advantages :
- High atom economy (84% theoretical yield).
- Mild reaction conditions (40°C, atmospheric pressure).
Optimization Studies
Critical parameters influencing yield and purity were systematically evaluated (Table 1):
Table 1: Optimization of Reductive Amination Conditions
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature | 25–60°C | 40°C | +18% |
| Catalyst (ZnCl₂ Loading) | 10–30 mol% | 20 mol% | +22% |
| Solvent | MeOH, THF, DCM | Methanol | +15% |
| Reaction Time | 2–8 hours | 4 hours | +12% |
Notable Findings :
Alternative Synthetic Approaches
N-Alkylation of Piperidine Derivatives
A less common route involves alkylation of 1-methylpiperidin-4-amine with 2-fluorobenzyl bromide . This method suffers from lower yields (45–55%) due to competing elimination reactions but remains useful for small-scale synthesis.
- 1-Methylpiperidin-4-amine (10.0 g, 78 mmol) and 2-fluorobenzyl bromide (14.2 g, 78 mmol) are refluxed in acetonitrile (150 mL) for 12 hours.
- The product is isolated via column chromatography (silica gel, ethyl acetate/hexane).
Limitations :
- Requires stoichiometric amounts of expensive 2-fluorobenzyl bromide .
- Generates HBr as a byproduct, necessitating neutralization steps.
Catalytic Hydrogenation
Patents describe hydrogenation of N-(2-fluorobenzylidene)-1-methylpiperidin-4-amine over palladium catalysts (5% Pd/C) at 50 psi H₂ pressure. This method achieves 70% yield but requires specialized equipment for high-pressure reactions.
Reaction Scheme :
$$
\text{Imine Intermediate} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{N-(2-Fluorophenyl)-1-Methylpiperidin-4-Amine}
$$
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advances highlight continuous flow reactors for improved scalability:
Chemical Reactions Analysis
Types of Reactions: N-(2-fluorophenyl)-1-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: N-(2-fluorophenyl)-1-methylpiperidin-4-amine is used as an intermediate in the synthesis of various complex organic molecules.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of piperidine derivatives. It serves as a model compound for investigating the interactions between fluorinated molecules and biological targets .
Medicine: Its structure can be modified to create analogs with improved therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique properties make it valuable for developing new materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below, we compare its structural and physicochemical properties with key analogs.
Structural Analogs and Their Properties
Table 1: Comparative Analysis of N-(2-fluorophenyl)-1-methylpiperidin-4-amine and Analogs
Key Structural and Functional Differences
Substituent Effects
- Direct vs. Benzyl Attachment: The target compound features a direct 2-fluorophenyl attachment to the piperidine nitrogen, whereas analogs like N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine () introduce a benzyl group.
Fluorine Position :
Substitution at the para position (e.g., ) versus ortho (target compound) alters electronic and steric profiles. Para-fluoro groups may enhance π-stacking interactions in receptor binding, while ortho-fluoro groups could introduce steric hindrance .
Pharmacological Implications
Physicochemical Properties
While experimental data (e.g., pKa, solubility) for the target compound are unavailable, inferences can be drawn:
- Lipophilicity : The 2-fluorophenyl group contributes to higher logP values compared to methoxyethyl analogs.
- Hydrogen Bonding: Tertiary amines lack hydrogen-bond donors, reducing water solubility relative to secondary amines.
Biological Activity
Overview
N-(2-fluorophenyl)-1-methylpiperidin-4-amine is a piperidine derivative characterized by its unique fluorophenyl substitution. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and neuroscience.
- Molecular Formula : C13H19FN2
- Molecular Weight : 220.31 g/mol
- Structure : The compound features a piperidine ring with a 2-fluorophenyl group attached, which influences its biological activity through enhanced receptor binding and metabolic stability.
The biological activity of this compound primarily involves interactions with neurotransmitter receptors. The fluorine atom enhances the compound's lipophilicity and binding affinity, facilitating its passage through biological membranes and interaction with various targets, including:
- Dopamine Receptors : Potential modulation of dopaminergic signaling pathways.
- Serotonin Receptors : Possible influence on serotonin-mediated processes.
- Nicotinic Acetylcholine Receptors : Interaction that may affect cholinergic transmission.
Biological Studies
Research indicates that this compound exhibits significant biological activities, including:
- Neuropharmacological Effects :
- Anticancer Potential :
- Selectivity for Transporters :
Case Studies and Research Findings
A selection of studies illustrates the compound's biological activity:
Case Study Example
In a pharmacological study, this compound was tested for its effects on dopamine receptor activity. Results indicated a dose-dependent increase in receptor activation, suggesting its potential as a therapeutic agent for dopamine-related disorders.
Comparison with Similar Compounds
The unique properties of this compound can be contrasted with other piperidine derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-(2-chlorophenyl)-1-methylpiperidin-4-amine | Chlorine substitution | Moderate receptor affinity |
| N-(2-bromophenyl)-1-methylpiperidin-4-amine | Bromine substitution | Enhanced cytotoxicity |
| N-(2-methylphenyl)-1-methylpiperidin-4-amine | Methyl substitution | Lower receptor selectivity |
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2-fluorophenyl)-1-methylpiperidin-4-amine?
The synthesis typically involves alkylation of a piperidine precursor. A common route is the reaction of N-(2-fluorophenyl)piperidin-4-amine with methyl halides (e.g., methyl iodide) under basic conditions (e.g., sodium hydride or potassium carbonate) in solvents like ethanol or acetonitrile . Purification is achieved via column chromatography or recrystallization, followed by characterization using NMR and mass spectrometry to confirm structure and purity .
Basic: What analytical techniques are critical for verifying the structural integrity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and hydrogen environments (e.g., fluorophenyl and methyl groups) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities .
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .
Advanced: How can X-ray crystallography resolve conformational ambiguities in this compound?
X-ray crystallography, refined using programs like SHELXL , provides precise bond lengths, angles, and dihedral angles. For example, intramolecular hydrogen bonds (e.g., N–H⋯N) and torsional angles between the fluorophenyl group and the piperidine ring can be quantified to understand steric and electronic interactions . Crystal packing effects, such as weak C–H⋯π interactions, further elucidate stability and polymorphism risks .
Advanced: How should researchers address discrepancies in biological activity data across studies?
Discrepancies may arise from variations in assay conditions, impurities, or stereochemical factors. Strategies include:
- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) .
- Impurity Profiling : Use HPLC or LC-MS to rule out byproducts or degradation compounds .
- Structure-Activity Relationship (SAR) Studies : Compare fluorophenyl derivatives (e.g., para- vs. ortho-substitution) to isolate critical functional groups .
Basic: What are the primary applications of this compound in pharmacological research?
This compound is studied as a precursor or analog in opioid receptor research due to structural similarities to fentanyl derivatives . It is also explored for antimicrobial and anticancer properties, leveraging the fluorophenyl group’s electronegativity to enhance target binding .
Advanced: What computational tools are effective for predicting the compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding affinities to receptors like μ-opioid or serotonin transporters. Density Functional Theory (DFT) calculations predict electrostatic potentials and reactive sites, aiding in SAR optimization .
Basic: How can researchers mitigate nitrosamine impurity formation during synthesis?
Nitrosamines form via secondary amine reactions with nitrosating agents (e.g., nitrites). Mitigation strategies include:
- Process Controls : Avoid shared equipment with nitrosating agents .
- Reagent Screening : Use high-purity solvents and amines with low nitrite content .
- Analytical Monitoring : Implement LC-MS/MS to detect trace nitrosamines .
Advanced: What crystallographic challenges arise when analyzing fluorinated piperidine derivatives?
Fluorine’s high electron density can cause anomalous scattering, complicating phase determination. Solutions include:
- High-Resolution Data : Collect data at synchrotron facilities to improve signal-to-noise ratios .
- Twinned Crystal Analysis : Use SHELXD for structure solution in cases of twinning .
Basic: What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and fume hoods to avoid inhalation/skin contact .
- Waste Disposal : Follow hazardous waste protocols for fluorinated compounds .
Advanced: How does fluorination impact the compound’s pharmacokinetic properties?
Fluorine enhances metabolic stability by resisting cytochrome P450 oxidation. It also increases lipophilicity, improving blood-brain barrier penetration, as seen in fentanyl analogs . Comparative studies with non-fluorinated analogs (e.g., N-phenyl derivatives) quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
